molecular formula C18H6BF33O3 B8017898 Tris(1h,1h-perfluorohexyl)borate

Tris(1h,1h-perfluorohexyl)borate

Cat. No.: B8017898
M. Wt: 908.0 g/mol
InChI Key: XVTFRKFTVRWFAS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(1h,1h-perfluorohexyl)borate typically involves the reaction of boric acid with 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Tris(1h,1h-perfluorohexyl)borate primarily undergoes substitution reactions due to the presence of the borate group. It can also participate in complexation reactions with various metal ions .

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, as well as metal salts. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with metal salts can lead to the formation of metal-borate complexes .

Comparison with Similar Compounds

Properties

IUPAC Name

tris(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl) borate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H6BF33O3/c20-4(21,7(26,27)10(32,33)13(38,39)16(44,45)46)1-53-19(54-2-5(22,23)8(28,29)11(34,35)14(40,41)17(47,48)49)55-3-6(24,25)9(30,31)12(36,37)15(42,43)18(50,51)52/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTFRKFTVRWFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H6BF33O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

908.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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